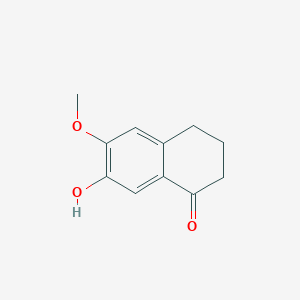

7-Hydroxy-6-methoxy-1-tetralone

Description

Structure

3D Structure

Properties

CAS No. |

15288-01-4 |

|---|---|

Molecular Formula |

C11H12O3 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

7-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C11H12O3/c1-14-11-5-7-3-2-4-9(12)8(7)6-10(11)13/h5-6,13H,2-4H2,1H3 |

InChI Key |

JXUDZDMWQXSPPF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCCC2=O)O |

Origin of Product |

United States |

Structural Significance and Pharmacological Relevance of Substituted 1 Tetralone Scaffolds

The 1-tetralone (B52770) scaffold is a foundational structure in the development of new therapeutic agents. nih.gov Its rigid, fused-ring system provides a versatile template that can be chemically modified to interact with a variety of biological targets. researchgate.net These derivatives are found in natural products and have been synthesized to create compounds with a broad spectrum of bioactivities, including antitumor, antibacterial, and central nervous system effects. nih.gov For instance, 1-tetralone is a key starting material for synthesizing drug molecules like the contraceptive 18-methyl ethynyl (B1212043) estradiol. guidechem.com

The pharmacological relevance of the 1-tetralone core is extensive. Derivatives have been investigated for their potential in treating neurodegenerative disorders, such as Parkinson's disease, by acting as monoamine oxidase (MAO) inhibitors. nih.gov The substitution pattern on the aromatic ring of the tetralone is crucial for its biological function. nih.gov Additionally, certain tetralone derivatives have been identified as inhibitors of the macrophage migration inhibitory factor (MIF), a protein involved in inflammatory responses, highlighting their anti-inflammatory potential. tandfonline.comnih.gov The versatility of the 1-tetralone structure makes it a valuable building block in the synthesis of therapeutically significant compounds. researchgate.net

Table 1: Pharmacological Applications of 1-Tetralone Derivatives

| Biological Target/Activity | Example Application |

| Monoamine Oxidase (MAO) Inhibition | Treatment of neuropsychiatric and neurodegenerative disorders. nih.gov |

| Macrophage Migration Inhibitory Factor (MIF) Inhibition | Attenuation of macrophage activation and inflammation. tandfonline.comnih.gov |

| Anticancer | Inhibition of cancer cell proliferation and migration. abmole.com |

| Antifungal | Active against various Candida and Aspergillus species. chemicalbook.com |

| Contraceptives | Key intermediate in the synthesis of steroid-based drugs. guidechem.comgoogle.com |

Overview of Hydroxyl and Methoxyl Group Orientations and Their Impact on Tetralone Bioactivity

Regioselective Synthesis of Oxygenated Tetralone Systems

The regioselective introduction of oxygen-containing functional groups onto the tetralone framework is a key challenge in the synthesis of these compounds. Various strategies have been developed to control the position of hydroxylation and methoxylation.

Directed Metallation Approaches for Specific Hydroxy and Methoxy Regioisomers

Directed ortho-metallation (DoM) has emerged as a powerful tool for the regioselective functionalization of aromatic rings. unblog.frresearchgate.net This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. baranlab.org This allows for the introduction of electrophiles with high regiocontrol. baranlab.org

In the context of tetralone synthesis, DMGs such as methoxy groups and carbamates have been effectively employed to direct lithiation to specific positions on the aromatic ring, enabling the synthesis of various hydroxy and methoxy regioisomers. uwindsor.ca The strength of the DMG and the choice of the organolithium base can influence the site of metallation. baranlab.orguwindsor.ca For instance, the use of strong bases like n-BuLi, s-BuLi, and t-BuLi, often in the presence of additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) to break down organolithium aggregates, is common. baranlab.orguwindsor.ca The choice of solvent also plays a critical role, with polar aprotic solvents like THF and diethyl ether being frequently used. uwindsor.ca

An efficient route for the synthesis of 5-hydroxy-6-methoxy-1-tetralone (B8687942) and its 7-hydroxy regioisomer utilizes a directed metallation strategy. documentsdelivered.com This approach highlights the versatility of DoM in accessing highly oxygenated tetralone analogs. documentsdelivered.com

| Parameter | Details |

| Bases | n-BuLi, s-BuLi, t-BuLi, LiTMP, LDA |

| Additives | TMEDA |

| Solvents | THF, Diethyl ether |

| Common DMGs | 2° and 3° amides, Carbamates, OMOM ethers, Oxazolines, Methoxy groups |

Regioselective Methylene (B1212753) Oxidation Strategies for Tetralone Analogs

Another key strategy for the synthesis of functionalized tetralones involves the regioselective oxidation of the methylene group adjacent to the aromatic ring (the benzylic position). acs.org This transformation introduces a carbonyl group, forming the characteristic tetralone core.

One effective method employs 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as the oxidizing agent in refluxing aqueous acetic acid. acs.org This approach has been shown to be highly regioselective, providing good to excellent yields of the desired α-tetralones. acs.org For example, the oxidation of various tetrahydronaphthalenes using this method resulted in yields ranging from 90% to 98%. acs.org

A transition-metal-free method for the synthesis of 4-tetralones involves the oxidative ring expansion of a cyclobutanol (B46151) moiety mediated by N-bromosuccinimide (NBS) in acetonitrile. nih.gov This reaction proceeds rapidly and regioselectively, offering a scalable route to these compounds. nih.gov

Synthesis of the this compound Core and Related Derivatives

The synthesis of the specific this compound core and its analogs often involves multi-step sequences, starting from readily available precursors.

Preparation of 7-Hydroxy-1-tetralone (B1583441) from Methoxy-Substituted Precursors

A common strategy to obtain hydroxy-substituted tetralones is the demethylation of the corresponding methoxy-substituted precursors. For example, 6-hydroxy-1-tetralone (B47845) can be prepared by heating 6-methoxy-1-tetralone (B92454) with 48% aqueous hydrobromic acid. prepchem.com A similar approach can be envisioned for the synthesis of 7-hydroxy-1-tetralone from 7-methoxy-1-tetralone. The synthesis of 7-methoxy-1-tetralone itself is a crucial step and can be achieved through various methods. google.comresearchgate.net

Multi-Step Syntheses of 3-Amino-Substituted Tetralone Analogs with Hydroxy/Methoxy Functionalities

Methods for Synthesizing 6-Methoxy-1-tetralone as a Key Intermediate

6-Methoxy-1-tetralone is a crucial intermediate for the synthesis of various substituted tetralones, including the target compound. tandfonline.com Several methods for its preparation have been reported.

One common approach is the Friedel-Crafts acylation of an appropriate aromatic precursor, followed by cyclization. tandfonline.comgoogle.com For example, reacting anisole (B1667542) with an acylating agent in the presence of a Lewis acid like aluminum trichloride (B1173362) can lead to the formation of an intermediate that cyclizes upon heating to give 6-methoxy-1-tetralone. google.com This "one-pot" method can be efficient and high-yielding. google.com

Another method involves the intramolecular cyclization of methyl 4-(3-methoxyphenyl)butanoate using Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), which can provide 6-methoxy-1-tetralone in high yield (91%). chemicalbook.comchemicalbook.com

| Starting Material | Reagents | Product | Yield | Reference |

| Anisole and Acylating Agent | Lewis Acid (e.g., AlCl₃) | 6-Methoxy-1-tetralone | High | google.com |

| Methyl 4-(3-methoxyphenyl)butanoate | Eaton's reagent | 6-Methoxy-1-tetralone | 91% | chemicalbook.comchemicalbook.com |

| 3-Methoxybenzyl chloride and Ethyl acrylate | Pd(OAc)₂, Tributylamine, then H₂/Pd-C | Ethyl 4-(3-methoxyphenyl)butanoate | 85% (first step) | tandfonline.com |

The synthesis of 6-methyl-7-methoxy-1-tetralone has also been described through a multi-step process involving Friedel-Crafts acylation of o-methoxytoluene with succinic anhydride, followed by reduction, hydrogenolysis, and cyclization. prepchem.com

One-Pot Cyclization Reactions Utilizing Lewis Acids and Acylating Agents

One-pot syntheses are highly valued for their ability to reduce reaction steps, improve yields, and simplify purification processes. A notable one-pot method for synthesizing 6-methoxy-1-tetralone involves the reaction of anisole with an acylating agent in the presence of a Lewis acid. google.com

This process typically involves two main stages within a single reaction vessel:

Acylation: Anisole is first reacted with an acylating agent, such as a derivative of butanoic acid, in the presence of a Lewis acid like aluminum trichloride (AlCl₃). This initial step forms an intermediate acylated anisole derivative. The reaction is generally conducted at a low temperature, for instance, between -10°C and 40°C. google.com

Intramolecular Cyclization: Without isolating the intermediate, the reaction temperature is elevated to between 70°C and 120°C. This promotes an intramolecular Friedel-Crafts type cyclization, where the acyl group reacts with the aromatic ring to form the tetralone structure. google.com

A similar strategy has been employed for the synthesis of 6-isopropyl-7-methoxy-1-tetralone, where a one-pot reaction involving the appropriate starting materials and polyphosphoric acid (PPA) as the catalyst resulted in the desired product in high yield. researchgate.net

Intramolecular Friedel-Crafts Reactions in Tetralone Synthesis

Intramolecular Friedel-Crafts reactions are a cornerstone for the synthesis of polycyclic compounds, including tetralones. masterorganicchemistry.com This reaction involves the cyclization of a suitable aromatic substrate bearing an acyl or alkyl halide side chain, typically catalyzed by a Lewis acid or a strong protic acid. masterorganicchemistry.comrsc.org

For the synthesis of methoxy-substituted tetralones, a common precursor is a 4-arylbutanoic acid derivative. For instance, 4-(2,5-dimethoxyphenyl)butanoic acid can be cyclized to form 5,8-dihydroxy-1-tetralone using 48% hydrobromic acid, which also serves to cleave the methoxy groups. ut.ac.ir Similarly, the cyclization of 4-(2,5-dimethoxyphenyl)-4-oxobutanoic acid can be achieved using trifluoroacetic acid and triethylsilane. ut.ac.ir

The efficiency and regioselectivity of intramolecular Friedel-Crafts reactions can be influenced by the nature and position of substituents on the aromatic ring. For example, the cyclization of isomeric 4-(bromo-methoxy-methylphenyl)butyric acids can lead to a mixture of isomeric brominated tetralones, demonstrating the directing effects of the substituents. rsc.org The choice of catalyst is also critical, with reagents like aluminum chloride, polyphosphoric acid (PPA), and methanesulfonic acid (MSA) being commonly used. masterorganicchemistry.com

Oxidation and Dehydrogenation Studies Pertaining to Tetralone Derivatives

Oxidation and dehydrogenation reactions are crucial for the further functionalization of tetralone derivatives, enabling the introduction of new double bonds or carbonyl groups. These transformations are key steps in the synthesis of various biologically active compounds.

Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives

The regioselective oxidation of tetrahydronaphthalenes to their corresponding α-tetralone derivatives is a valuable synthetic transformation. An efficient method for this conversion utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent. acs.orgnih.gov This reaction is typically carried out in refluxing aqueous acetic acid and has been shown to produce α-tetralones in high yields, often ranging from 90% to 98%. acs.orgnih.gov

The high regioselectivity of this method, specifically targeting the benzylic position, makes it a powerful tool for the synthesis of a variety of functionalized α-tetralones. acs.orgnih.gov These resulting tetralone derivatives have been investigated for their potential biological activities, including antibacterial and antifungal properties. nih.gov

| Oxidizing Agent | Solvent System | Reaction Condition | Yield Range | Reference |

| DDQ | Aqueous Acetic Acid | Reflux | 90-98% | acs.orgnih.gov |

Table 1: Conditions for Regioselective Oxidation of Tetrahydronaphthalenes

Dehydrogenation Pathways of 6-Methoxy-1-tetralone

The dehydrogenation of 6-methoxy-1-tetralone is a key strategy for the synthesis of 6-methoxy-1-naphthol, a valuable intermediate for various synthetic targets. cdnsciencepub.comcdnsciencepub.com Several methods have been explored for this transformation, with varying degrees of success.

Palladium-Catalyzed Dehydrogenation: The use of palladium on carbon (Pd/C) at high temperatures (280-300°C) can effect the dehydrogenation of 6-methoxy-1-tetralone to 6-methoxy-1-naphthol, with reported yields between 50-60%. cdnsciencepub.com However, the yields tend to be lower on a larger scale. cdnsciencepub.com Palladium black in solvents like xylene or naphthalene (B1677914) has also been used, but with poor yields. cdnsciencepub.com

Quinone-Mediated Dehydrogenation: Quinones such as chloranil (B122849) and tetrachloro-1,2-benzoquinone have been investigated as dehydrogenating agents. cdnsciencepub.comcdnsciencepub.com While chloranil was found to be ineffective, the more powerful tetrachloro-1,2-benzoquinone did not yield the expected naphthol but instead formed a novel addition product. cdnsciencepub.comcdnsciencepub.com

Bromination-Dehydrobromination: An alternative and highly effective two-step pathway involves the bromination of 6-methoxy-1-tetralone to introduce a bromine atom at the 2-position, followed by dehydrobromination to yield 6-methoxy-1-naphthol in excellent yield. cdnsciencepub.comcdnsciencepub.com

| Dehydrogenating Agent | Conditions | Product(s) | Yield | Reference |

| 30% Pd/C | 280-300°C, CO₂ atmosphere | 6-methoxy-1-naphthol | 50-60% | cdnsciencepub.com |

| Palladium black | Xylene or Naphthalene | 6-methoxy-1-naphthol | Poor | cdnsciencepub.com |

| Chloranil | - | No reaction | - | cdnsciencepub.com |

| Tetrachloro-1,2-benzoquinone | Xylene or Benzene | Addition product | - | cdnsciencepub.comcdnsciencepub.com |

| Br₂ followed by dehydrobromination | - | 6-methoxy-1-naphthol | Excellent | cdnsciencepub.comcdnsciencepub.com |

Table 2: Dehydrogenation Methods for 6-Methoxy-1-tetralone

Nitration Reactions and Isomer Selectivity in Methoxy Tetralones

Nitration of methoxy-substituted tetralones is an important reaction for introducing a nitro group onto the aromatic ring, which can then be further transformed into other functional groups. The position of the methoxy group significantly influences the regioselectivity of the nitration.

For 6-methoxy-1-tetralone, nitration using a mixture of sulfuric acid and nitric acid in acetone (B3395972) at 0°C leads to the formation of two primary isomers: 7-nitro-6-methoxy-1-tetralone and 5-nitro-6-methoxy-1-tetralone. materialsciencejournal.org These isomers can be separated by column chromatography, with reported isolated yields of 30% and 35%, respectively. materialsciencejournal.org

The conditions for nitration, such as temperature and reaction time, are crucial for achieving good yields and minimizing side reactions. materialsciencejournal.org Generally, mild conditions, including low temperatures and slow addition of the nitrating agent, are preferred. materialsciencejournal.org The use of nitrate (B79036) salts as a source of the nitronium ion or fuming nitric acid has also been reported to provide better yields compared to conventional nitric acid/sulfuric acid mixtures. materialsciencejournal.org

| Nitrating Agent | Solvent | Temperature | Products | Yields | Reference |

| H₂SO₄/HNO₃ | Acetone | 0°C | 7-nitro-6-methoxy-1-tetralone and 5-nitro-6-methoxy-1-tetralone | 30% and 35% | materialsciencejournal.org |

Table 3: Nitration of 6-Methoxy-1-tetralone

These nitrated tetralones are valuable precursors for the synthesis of compounds with potential biological activity, such as tubulin binding ligands. materialsciencejournal.org

Biological Activity and Structure Activity Relationship Sar Investigations of Hydroxylated and Methoxylated Tetralones

Mechanistic Studies of Antitumor Activities and Associated Molecular Pathways

While direct studies on the antitumor activities of 7-hydroxy-6-methoxy-1-tetralone are limited in publicly available research, extensive investigation into the closely related compound, 7-methoxy-1-tetralone (B20472), provides significant insights into the potential anticancer effects of this structural class. Research has demonstrated that 7-methoxy-1-tetralone exhibits potent antitumor properties, primarily investigated in hepatocellular carcinoma (HCC) models. ebi.ac.ukresearchgate.netnih.govnih.gov

Inhibition of Cancer Cell Proliferation and Migration in In Vitro Models

In vitro studies utilizing human hepatocellular carcinoma (HCC) cell lines, such as HepG2, have demonstrated that 7-methoxy-1-tetralone can significantly inhibit cancer cell proliferation and migration. nih.govmdpi.com The anti-proliferative effects were observed to be concentration-dependent. researchgate.netnih.gov Furthermore, wound healing assays have shown a remarkable repression of the migratory abilities of HepG2 cells upon treatment with 7-methoxy-1-tetralone, suggesting its potential to hinder metastasis. nih.gov

| Cell Line | Compound | Effect | Reference |

| HepG2 | 7-Methoxy-1-tetralone | Inhibition of proliferation and migration | nih.govmdpi.com |

| LO2 | 7-Methoxy-1-tetralone | Exhibited anti-proliferative activity | researchgate.net |

Molecular Mechanisms of Apoptosis Induction

7-Methoxy-1-tetralone has been shown to induce apoptosis, or programmed cell death, in hepatocellular carcinoma cells. ebi.ac.ukresearchgate.netnih.govnih.gov Flow cytometry analysis of HepG2 cells treated with 7-methoxy-1-tetralone revealed an increase in the population of apoptotic cells. nih.gov This induction of apoptosis is a critical mechanism for its antitumor activity, as it leads to the elimination of cancerous cells.

Regulation of Key Signaling Proteins: c-Met, p-AKT, NF-κB, MMP2, and MMP9 Expression

The antitumor effects of 7-methoxy-1-tetralone are underpinned by its ability to modulate key signaling pathways involved in cancer progression. Western blot analyses have revealed that treatment with 7-methoxy-1-tetralone leads to a significant decrease in the protein expression levels of several crucial signaling molecules in HepG2 cells. nih.govmdpi.com

Specifically, the expression of c-Met, a receptor tyrosine kinase often dysregulated in cancer, is suppressed. nih.gov This is followed by a reduction in the phosphorylation of AKT (p-AKT), a key downstream effector of the PI3K/AKT signaling pathway, which is vital for cell survival and proliferation. ebi.ac.ukresearchgate.netnih.govnih.gov Consequently, the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation, is also downregulated. ebi.ac.ukresearchgate.netnih.govnih.gov

Furthermore, 7-methoxy-1-tetralone treatment has been shown to decrease the expression of matrix metalloproteinases 2 and 9 (MMP2 and MMP9). ebi.ac.ukresearchgate.netnih.govnih.gov These enzymes are crucial for the degradation of the extracellular matrix, a process that is essential for cancer cell invasion and metastasis. The collective downregulation of these signaling proteins provides a molecular basis for the observed inhibition of cancer cell proliferation, migration, and induction of apoptosis.

| Signaling Protein | Effect of 7-Methoxy-1-tetralone Treatment | Reference |

| c-Met | Decreased expression | nih.gov |

| p-AKT | Decreased expression | ebi.ac.ukresearchgate.netnih.govnih.gov |

| NF-κB | Decreased expression | ebi.ac.ukresearchgate.netnih.govnih.gov |

| MMP2 | Decreased expression | ebi.ac.ukresearchgate.netnih.govnih.gov |

| MMP9 | Decreased expression | ebi.ac.ukresearchgate.netnih.govnih.gov |

Pharmacological Profiling of 7-Hydroxy-1-tetralone (B1583441) Derivatives as Histamine (B1213489) H3 Receptor Tools

Currently, there is no publicly available scientific literature detailing the pharmacological profiling of this compound or its derivatives as tools for the histamine H3 receptor. Extensive searches of chemical and pharmacological databases have not yielded any studies investigating the interaction of this specific compound or related tetralone structures with the histamine H3 receptor. Therefore, the activity of this compound at this receptor remains uninvestigated and unknown.

Inhibition of Monoamine Oxidase by C7-Substituted α-Tetralone Derivatives

Research into the enzymatic activity of tetralone derivatives has revealed that C7-substituted α-tetralones are potent inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. Studies have shown that arylalkyloxy substitution at the C7 position of the α-tetralone scaffold results in compounds with high inhibitory potency, particularly towards the human monoamine oxidase-B (MAO-B) isoform. nih.gov

A synthetic series of fifteen C7-substituted α-tetralone derivatives all demonstrated IC50 values in the submicromolar range for MAO-B inhibition. nih.gov While generally selective for MAO-B, these compounds also exhibited potent inhibition of the monoamine oxidase-A (MAO-A) isoform, with thirteen of the fifteen compounds having submicromolar IC50 values. nih.gov Dialysis experiments indicated that the inhibition of MAO-A is reversible, whereas the inhibition of MAO-B is not readily reversed. nih.gov These findings suggest that C7-substituted α-tetralones represent a promising class of MAO inhibitors. nih.gov

Evaluation of Antibacterial and Antifungal Efficacy of Tetralone Analogs

The antimicrobial properties of tetralone derivatives have been an area of active investigation. While specific studies on the antibacterial and antifungal efficacy of this compound are not available, research on other tetralone analogs indicates that this class of compounds possesses potential antimicrobial activity.

A study focusing on novel tetralone derivatives containing an aminoguanidinium moiety, synthesized from 6-hydroxy-1-tetralone (B47845), demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The majority of the synthesized compounds showed notable activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 4 µg/mL. nih.gov These findings highlight the potential of the tetralone scaffold as a basis for the development of new antibacterial agents. nih.gov

| Compound Class | Activity | Target Organisms | Reference |

| Tetralone derivatives with aminoguanidinium moiety | Antibacterial | Gram-positive and Gram-negative bacteria | nih.gov |

Design and Biological Evaluation of Tetralone Abscisic Acid Analogs

The plant hormone abscisic acid (ABA) is a critical regulator of plant growth, development, and stress responses. However, its practical application in agriculture is limited by its rapid metabolic inactivation. A key deactivation pathway involves the intramolecular cyclization of its oxidized metabolite, 8'-hydroxy ABA, to the less active phaseic acid (PA). To overcome this, researchers have designed bicyclic analogs of ABA using a tetralone core to enhance biological persistence and activity. nih.govnih.gov

The design strategy involves incorporating the essential functional groups of ABA onto a tetralone scaffold. This structural modification, specifically the fusion of an aromatic ring, physically prevents the cyclization process that leads to the formation of inactive metabolites like phaseic acid. researchgate.netnih.gov As a result, the hydroxylated forms of these tetralone analogs, which are biologically active, persist for longer in plants. researchgate.net

Studies have shown that tetralone ABA analogs can be more potent than natural ABA in various bioassays, including seed germination inhibition and cell growth inhibition. nih.gov For instance, a tetralone ABA analog demonstrated significantly greater activity than ABA in both Arabidopsis seed germination and corn cell growth inhibition assays. nih.gov The hydroxylated versions of tetralone ABA, which are analogous to the active 8'-hydroxy ABA metabolite, are also highly potent and show a greater persistence than their natural counterparts. researchgate.netnih.gov While the general principle of using hydroxylated tetralones as potent and stable ABA mimetics is well-established, specific biological evaluation data for the 7-hydroxy-6-methoxy substituted variant is not detailed in the examined literature.

Table 1: Comparative Activity of Abscisic Acid (ABA) and a Tetralone ABA Analog

| Compound | Arabidopsis Seed Germination Assay | Corn Cell Growth Inhibition Assay | Rationale for Activity |

|---|---|---|---|

| (+)-Abscisic Acid (ABA) | Standard activity | Standard activity | Natural hormone, but rapidly metabolized. |

| Tetralone ABA Analog | Significantly more active than ABA nih.gov | Greater activity than ABA nih.gov | Resists metabolic inactivation via cyclization. researchgate.net |

Analysis of Opioid Receptor Antagonism by Amino-Substituted Tetralone Derivatives

The tetralone scaffold serves as a crucial starting point for the synthesis of complex molecules with significant pharmacological activities. While the direct investigation of amino-substituted derivatives of this compound as opioid receptor antagonists is not prominent in the literature, a closely related compound, 7-methoxy-1-tetralone, is a key intermediate in the synthesis of the opioid analgesic drug (-)-dezocine. researchgate.net

Dezocine (B144180) is an opioid with mixed agonist-antagonist properties at the opioid receptors. researchgate.net Its complex structure is achieved through a multi-step synthesis that begins with a tetralone derivative. This synthetic link underscores the value of the methoxy-tetralone core in constructing molecules that interact with the opioid system. However, the anticancer effects of dezocine have been shown to be independent of opioid receptors, suggesting a complex pharmacological profile. researchgate.net

The broader field of opioid research has extensively explored how amino acid and other N-heterocyclic substitutions on various molecular scaffolds can yield potent and selective opioid receptor agonists and antagonists. nih.govnih.govnih.gov For example, derivatives of naltrexamine have been synthesized to create highly selective antagonists for the mu (μ) opioid receptor. nih.govnih.gov These studies focus on morphinan-based structures, and similar systematic explorations originating from this compound are not found in the reviewed research.

Table 2: Role of Methoxy-Tetralone in Opioid-Related Drug Synthesis

| Starting Intermediate | Final Product | Pharmacological Class | Relationship |

|---|

| 7-Methoxy-1-tetralone | (-)-Dezocine | Opioid Analgesic (Mixed Agonist-Antagonist) | Serves as an essential intermediate for the multi-step synthesis of the drug. researchgate.net |

Influence of Hydroxy and Methoxy (B1213986) Group Position on Pharmacological Potency and Specificity

The position of hydroxyl (-OH) and methoxy (-OCH3) groups on an aromatic ring is a critical determinant of a molecule's pharmacological properties. These groups influence electronic distribution, lipophilicity, and the potential for hydrogen bonding, all of which affect how a molecule interacts with biological targets like receptors and enzymes. researchgate.net The methoxy group, in particular, is prevalent in many drugs and can significantly impact ligand-target binding, physicochemical properties, and metabolic stability.

In the context of tetralones, the specific substitution pattern dictates their utility as intermediates and their inherent biological activity. The synthesis of regioisomers such as 5-hydroxy-6-methoxy-1-tetralone (B8687942) and its 7-hydroxy counterpart has been achieved through targeted synthetic routes, highlighting the chemical interest in evaluating the influence of these positional isomers.

Recent research has demonstrated that 7-methoxy-1-tetralone, a compound structurally similar to the titular molecule, possesses significant anticancer properties. nih.gov A study on human hepatocellular carcinoma (HCC) cells found that 7-methoxy-1-tetralone inhibits cell proliferation and migration and induces apoptosis. nih.gov Its mechanism of action involves the suppression of key signaling pathways critical for cancer cell survival and metastasis, including c-Met, phosphorylated AKT (p-AKT), and NF-κB, as well as the downregulation of matrix metalloproteinases MMP2 and MMP9. nih.gov These findings provide a clear example of how the 7-methoxy substitution on the tetralone scaffold confers potent and specific pharmacological activity.

Table 3: Biological Effects of 7-Methoxy-1-tetralone on Hepatocellular Carcinoma (HCC) Cells

| Assay | Effect Observed | Molecular Pathway/Target Modulated |

|---|---|---|

| Cell Proliferation (MTT Assay) | Significant inhibition of HepG2 cell viability. nih.gov | - |

| Cell Apoptosis (Flow Cytometry) | Increased percentage of apoptotic HepG2 cells. nih.gov | - |

| Cell Migration | Suppression of migratory ability. nih.gov | Downregulation of MMP2 and MMP9 expression. nih.gov |

| Signal Transduction | - | Downregulation of c-Met, p-AKT, and NF-κB expression. nih.gov |

Strategic Applications As Synthetic Intermediates for Advanced Organic Synthesis

Precursors in the Total Synthesis of Diterpenes, Sesquiterpenes, and Natural Products

While direct total synthesis of diterpenes or sesquiterpenes from 7-Hydroxy-6-methoxy-1-tetralone is not extensively documented, the core structure is recognized within the realm of natural products. Research has led to the isolation of a new degraded lignan (B3055560), 2,3-bis(hydroxymethyl)-7-hydroxy-6-methoxy-1-tetralone, from the aqueous extract of the wood of Taxus yunnanensis. google.comresearchgate.net The discovery of this naturally occurring compound, which features the this compound skeleton, underscores the significance of this chemical scaffold in the biosynthesis and structure of complex natural products like lignans. google.comresearchgate.net

Lignans are a major class of polyphenols known for their diverse biological activities. The presence of the this compound framework in a natural lignan suggests its potential as a synthon for the laboratory synthesis of these and related bioactive molecules. researchgate.net

Building Blocks for Complex Steroidal Compounds and Drug Intermediates

This compound serves as a key building block in the synthesis of complex drug intermediates, including non-steroidal compounds designed to modulate steroid receptor activity. In this context, it has been utilized in the preparation of compounds that can be further elaborated into selective steroid receptor modulators. google.com

A notable application involves its reaction with (4-nitrobenzyl)hydroxylamine hydrochloride in the presence of pyridine (B92270) to form an oxime derivative. This reaction demonstrates its utility in constructing more complex molecules intended for biological screening and drug development. google.com

Table 1: Synthesis of a Drug Intermediate from this compound

| Starting Material | Reagent | Product |

|---|

This strategic use of the tetralone as a foundational scaffold highlights its importance in medicinal chemistry for accessing novel agents with potential therapeutic applications related to steroidal pathways.

Intermediate in the Synthesis of Therapeutically Significant Compounds

The utility of this compound is prominently featured in the synthesis of therapeutically significant compounds, particularly those designed as tubulin binding agents. google.com These agents are of considerable interest in oncology for their ability to disrupt microtubule dynamics in cancer cells.

In a patented synthetic route, this compound is employed as a key starting material for the creation of C-7 hydroxy-dihydronaphthalene analogs. google.com This specific transformation underscores the compound's value in generating molecules with potent biological activity. The synthesis is a critical step in accessing complex dihydronaphthalene structures that are evaluated for their efficacy as anticancer agents. google.com The precise structure of this compound provides an essential chemical framework that is elaborated through subsequent reactions to produce the final, biologically active compounds. google.com

Scaffolds for the Construction of Novel Heterocyclic Systems

The chemical reactivity of this compound makes it a suitable scaffold for building novel heterocyclic systems. The ketone functional group is a key reaction site for condensation reactions to form various heterocycles.

An example of this application is the reaction of this compound with a hydroxylamine (B1172632) derivative to form an oxime. google.com Oximes are a class of N-containing heterocyclic compounds that can serve as intermediates for synthesizing more complex nitrogen-containing ring systems. This conversion demonstrates the capacity of the tetralone to act as a foundational element for generating diverse heterocyclic structures, which are a cornerstone of many medicinal compounds. google.com

Advanced Spectroscopic Characterization and Computational Modeling in Tetralone Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 7-Hydroxy-6-methoxy-1-tetralone. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, including the chemical environment of individual protons and carbon atoms, their connectivity, and stereochemical relationships.

Similarly, the ¹³C NMR spectrum would provide characteristic signals for the carbonyl carbon (C1), the aromatic carbons, the carbon bearing the methoxy (B1213986) group, and the aliphatic carbons of the tetralone core. The chemical shifts would be influenced by the electronic effects of the hydroxyl and methoxy substituents on the aromatic ring.

For comparison, ¹H and ¹³C NMR data for the related compound 7-methoxy-1-tetralone (B20472) are available and can serve as a reference for assigning signals in the target molecule. chemicalbook.com

Table 1: Representative ¹H and ¹³C NMR Data for a Related Tetralone Derivative

| Compound | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |

| (R)-(-)-4-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one rsc.org | 8.00 (d, J=8.7 Hz, 1H), 7.10 (d, J=2.1 Hz, 1H), 6.91 (dd, J=8.7, 2.6 Hz, 1H), 4.95–4.91 (m, 1H), 3.89 (s, 3H), 2.91–2.82 (m, 1H), 2.62–2.52 (m, 1H), 2.44–2.37 (m, 1H), 2.20–2.14 (m, 1H) | 196.1, 164.4, 148.1, 129.9, 124.8, 114.7, 110.9, 68.4, 55.7, 35.3, 32.6 |

Note: The data presented is for an isomer of this compound and is for illustrative purposes.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (C₁₁H₁₂O₃), the expected monoisotopic mass is 192.0786 g/mol .

In a typical HRMS experiment, the molecule is ionized, and the resulting molecular ion [M]⁺ or a protonated molecule [M+H]⁺ is detected. The high accuracy of the mass measurement allows for the unambiguous determination of the elemental composition. For instance, HRMS data for the isomeric (R)-(-)-4-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one showed a calculated mass of 192.0786 for [M]⁺, with a found value of 192.0788, confirming its molecular formula of C₁₁H₁₂O₃. rsc.org Similar precision would be expected for this compound.

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. For 7-methoxy-1-tetralone, mass spectrometry data is available and can be used to predict potential fragmentation pathways for this compound. nist.gov

Table 2: High-Resolution Mass Spectrometry Data for a Related Tetralone

| Compound | Molecular Formula | Calculated Mass [M]⁺ ( g/mol ) | Found Mass ( g/mol ) | Reference |

| (R)-(-)-4-hydroxy-6-methoxy-3,4-dihydronaphthalen-1(2H)-one | C₁₁H₁₂O₃ | 192.0786 | 192.0788 | rsc.org |

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. mdpi.com This technique can provide precise bond lengths, bond angles, and the absolute stereochemistry of chiral centers. For a chiral molecule like a substituted tetralone, X-ray crystallography of a single crystal would unambiguously establish its spatial configuration.

While no specific X-ray crystal structure of this compound has been reported in the reviewed literature, the technique has been successfully applied to other tetralone derivatives. For example, the crystal structure of 2-methyl-1-tetralone (B119441) covalently bound to the SARS-CoV-2 main protease has been determined, revealing the precise interactions within the enzyme's active site. researchgate.net The general approach involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the molecular structure is resolved. mdpi.com

Computational Chemistry for Mechanistic Insights and Structure-Property Correlations

Computational chemistry provides powerful tools to complement experimental data, offering insights into reaction mechanisms, molecular properties, and interactions that may be difficult to study empirically.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is particularly useful for studying reaction mechanisms, predicting spectroscopic properties, and understanding reactivity. nih.gov For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: to predict the most stable conformation of the molecule.

Simulate vibrational spectra (IR and Raman): to aid in the interpretation of experimental spectra.

Calculate NMR chemical shifts: to assist in the assignment of NMR signals.

Investigate reaction pathways: for example, in its synthesis or metabolic transformations.

Determine electronic properties: such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity.

Studies on related systems, such as other substituted tetralones, have utilized DFT to understand their electronic properties and reactivity. researchgate.net

Molecular Mechanics (MM) methods offer a computationally less intensive approach compared to DFT for studying large molecules and for performing conformational searches. These methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. Force fields like MM2 are parameterized to reproduce experimental geometries and energies.

For this compound, MM methods would be valuable for:

Rapid conformational analysis: to identify low-energy conformations of the flexible six-membered ring.

Predicting steric hindrance: which can influence the molecule's reactivity.

Semi-empirical methods, such as PM5, provide a bridge between MM and ab initio methods by incorporating some quantum mechanical considerations but with significant approximations, allowing for faster calculations than DFT.

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecular systems, including the interaction of small molecules with proteins. youtube.com Given that many tetralone derivatives exhibit biological activity, MD simulations can provide crucial insights into how this compound might interact with a biological target.

An MD simulation would typically involve:

System setup: Placing the ligand (this compound) and the target protein in a simulated aqueous environment.

Simulation: Solving Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds.

Analysis: Examining the trajectory to understand the stability of the ligand-protein complex, key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or ligand upon binding.

For example, MD simulations have been used to study the binding of tetralone derivatives to the macrophage migration inhibitory factor (MIF), revealing the stability of the ligand-protein complex and the nature of the binding site interactions. nih.gov

Future Directions and Emerging Paradigms in 7 Hydroxy 6 Methoxy 1 Tetralone Research

Development of Green and Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards environmentally friendly processes, and the synthesis of tetralone derivatives is no exception. Future research will prioritize the development of green and sustainable synthetic routes to minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach involves the use of biocatalysts, such as enzymes, to perform specific chemical transformations with high selectivity under mild conditions. escholarship.org This can replace harsh chemical reagents and reduce the formation of unwanted byproducts. For instance, the use of pomegranate peel ash, a bio-waste, as a heterogeneous catalyst has been reported for the sustainable synthesis of α,α′-bis(substituted benzylidine)cycloalkanones and 2-arylidene-1-tetralones. researchgate.net This method offers several advantages, including the use of water as a solvent, short reaction times, and high product yields. researchgate.net

Continuous flow synthesis is another green technology being explored for the production of tetralone derivatives. nbinno.com This method allows for better control over reaction parameters, enhances safety, and is more scalable than traditional batch processes. nbinno.com Additionally, the use of ionic liquids as recyclable catalysts and solvents presents a viable green alternative to conventional organic solvents. scirp.org Research into novel, efficient, and regioselective synthetic methods, such as the silver-catalyzed ring expansion of cyclobutanols, also contributes to more sustainable pathways for accessing diverse 1-tetralone (B52770) building blocks. rsc.org

Discovery of Novel Biological Activities and Therapeutic Applications

While tetralone derivatives are known for a range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties, ongoing research continues to uncover new therapeutic potentials. ijpsjournal.comresearchgate.net The versatility of the tetralone scaffold makes it a valuable starting point for the synthesis of a wide array of pharmacologically active compounds. researchgate.netresearchgate.net

Recent studies have highlighted the potential of tetralone derivatives as inhibitors of macrophage migration inhibitory factor (MIF), a protein implicated in inflammatory diseases. nih.gov Specifically, certain 2-arylmethylene-1-tetralones have been shown to inhibit MIF's tautomerase activity and modulate macrophage activation. nih.gov Furthermore, derivatives of 7-hydroxy-4-phenylchromen-2-one linked to triazole moieties have demonstrated significant cytotoxic activity against various human cancer cell lines, suggesting their potential as anticancer agents. nih.gov The exploration of tetralone derivatives as monoamine oxidase (MAO) inhibitors also shows promise for the development of treatments for neurodegenerative disorders like Parkinson's disease and depression. researchgate.netnih.gov

The following table summarizes some of the recently discovered biological activities of tetralone derivatives:

| Derivative Class | Biological Activity | Therapeutic Potential |

| 2-Arylmethylene-1-tetralones | Inhibition of Macrophage Migration Inhibitory Factor (MIF) | Anti-inflammatory |

| 7-Hydroxy-4-phenylchromen-2-one-linked triazoles | Cytotoxicity against cancer cell lines | Anticancer |

| C7-substituted α-tetralones | Monoamine oxidase (MAO) inhibition | Neurodegenerative diseases |

| Chalcone-based tetralones | Antibacterial and antifungal | Antimicrobial |

| Longifolene-derived tetralones with 1,2,4-triazole (B32235) moiety | Antiproliferative against cancer cell lines | Anticancer |

Rational Design of Highly Potent and Selective Tetralone-Based Agents

The principle of rational drug design, which involves creating molecules that are complementary in shape and charge to a specific biological target, is central to the future of tetralone research. mdpi.com By understanding the structure-activity relationships (SAR) of tetralone derivatives, researchers can systematically modify their chemical structures to enhance potency and selectivity for a particular target. nih.gov

For example, studies on C7-substituted α-tetralone derivatives have shown that arylalkyloxy substitution at this position leads to high inhibition potencies against human monoamine oxidase-B (MAO-B). nih.gov Molecular modeling can then be used to propose binding orientations and interactions of these derivatives within the active sites of MAO-A and MAO-B, guiding further optimization. nih.gov Similarly, the design of chalcone-based tetralone hybrids aims to combine the beneficial properties of both scaffolds to create compounds with enhanced antibacterial activity. healthinformaticsjournal.com

The development of highly specific agents is crucial for minimizing off-target effects and improving the therapeutic index of drugs. The synthesis of bicyclic analogues of the plant hormone abscisic acid (ABA) based on a tetralone scaffold is an example of designing molecules with predicted enhanced biological activity by preventing metabolic inactivation. rsc.org

Integration of Artificial Intelligence and Machine Learning in Tetralone Research and Development

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development, and their application in tetralone research is a burgeoning field. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, thereby accelerating the entire research and development process. nih.govastrazeneca.com

In the context of tetralone research, AI and ML can be employed for:

Virtual Screening: High-throughput virtual screening of large compound libraries to identify potential tetralone-based hits for a specific biological target. ijpsjournal.comijpsjournal.com This significantly reduces the time and cost associated with experimental screening. ijpsjournal.com

De Novo Drug Design: Designing novel tetralone derivatives with desired pharmacological properties from scratch.

ADMET Prediction: Predicting the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new tetralone derivatives in silico, helping to prioritize candidates with favorable pharmacokinetic profiles. ijpsjournal.comijpsjournal.comdovepress.com

Structure-Activity Relationship (SAR) Modeling: Building predictive models to understand how structural modifications to the tetralone scaffold affect biological activity. astrazeneca.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.